molecular formula C13H21NO4 B12284357 tert-Butyl 9-oxo-6-oxa-2-azaspiro[4.5]decane-2-carboxylate

tert-Butyl 9-oxo-6-oxa-2-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B12284357
M. Wt: 255.31 g/mol
InChI Key: BMAADYQVYAOFEL-UHFFFAOYSA-N
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Description

tert-Butyl 9-oxo-6-oxa-2-azaspiro[4.5]decane-2-carboxylate is a chemical compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol . This compound is part of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 9-oxo-6-oxa-2-azaspiro[4.5]decane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with specific reagents to introduce the desired functional groups .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 9-oxo-6-oxa-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

tert-Butyl 9-oxo-6-oxa-2-azaspiro[4.5]decane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 9-oxo-6-oxa-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 9-oxo-6-oxa-2-azaspiro[4.5]decane-2-carboxylate is unique due to its specific spirocyclic structure and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

tert-butyl 9-oxo-6-oxa-2-azaspiro[4.5]decane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-6-5-13(9-14)8-10(15)4-7-17-13/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAADYQVYAOFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)CCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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